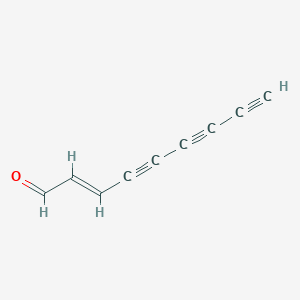

2-Nonene-4,6,8-triynal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4O |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

(E)-non-2-en-4,6,8-triynal |

InChI |

InChI=1S/C9H4O/c1-2-3-4-5-6-7-8-9-10/h1,7-9H/b8-7+ |

InChI Key |

YZDIZAOHDWYDBH-BQYQJAHWSA-N |

SMILES |

C#CC#CC#CC=CC=O |

Isomeric SMILES |

C#CC#CC#C/C=C/C=O |

Canonical SMILES |

C#CC#CC#CC=CC=O |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Mechanistic Biological Roles of 2 Nonene 4,6,8 Triynal

Biosynthetic Pathways and Metabolic Transformations of 2-Nonene-4,6,8-triynal

Specific biosynthetic pathways for this compound have not been elucidated. However, based on the well-established biosynthesis of other polyacetylenes in plants, a putative pathway can be proposed. Polyacetylenes are typically derived from fatty acid precursors, primarily oleic acid and linoleic acid. researchgate.net

The formation of the characteristic triple bonds is catalyzed by a series of enzymes, including fatty acid desaturases (FADs) and acetylenases. These enzymes introduce double and then triple bonds into the fatty acid carbon chain. The biosynthesis of many polyacetylenes is believed to proceed through key intermediates such as crepenynic acid. researchgate.net Further modifications, including chain shortening, oxidation, and cyclization, lead to the vast diversity of polyacetylenic structures found in nature.

The metabolic transformations of this compound in biological systems have not been specifically studied. As a highly unsaturated aldehyde, it is expected to be reactive and susceptible to various metabolic processes. Potential metabolic fates could include oxidation of the aldehyde group to a carboxylic acid, reduction to an alcohol, or conjugation with endogenous molecules such as glutathione.

Investigation of Biological Activities at the Molecular and Cellular Level

Direct experimental data on the biological activities of this compound at the molecular and cellular level is not available in the current scientific literature. The following sections discuss the potential biological roles based on the known activities of related polyacetylenes.

The metabolic fate of this compound within an organism is currently unknown. Due to its chemical structure as an α,β-unsaturated aldehyde with additional conjugated triple bonds, it is likely to be a reactive molecule. Such compounds can potentially interact with various enzymes and cellular nucleophiles. The aldehyde functional group could be a substrate for aldehyde dehydrogenases or reductases. The conjugated system of double and triple bonds may also be susceptible to enzymatic modifications.

There is no specific evidence to suggest a role for this compound in inter-species chemical communication. However, polyacetylenes as a class are known to be involved in plant defense mechanisms. Many polyacetylenes exhibit antimicrobial and insecticidal properties, suggesting they can act as allomones, which are semiochemicals that benefit the producer by affecting the behavior of another species. For example, some polyacetylenes from the Asteraceae family have been shown to deter insect herbivores. It is plausible that this compound, if produced by a plant, could have a similar defensive function.

Advanced Synthetic Methodologies for 2 Nonene 4,6,8 Triynal and Its Structural Analogues

Development of Stereoselective and Regioselective Synthesis Routes

Controlling selectivity is paramount in synthesizing complex molecules like 2-Nonene-4,6,8-triynal, which contains multiple reactive sites and a specific double bond geometry.

Stereoselectivity: The natural compound is the (E)-isomer. nih.gov Achieving high stereoselectivity in the formation of the C2-C3 double bond is critical. Several modern catalytic systems allow for the stereodivergent reduction of alkynes to alkenes. For instance, cobalt-catalyzed semi-hydrogenation can be tuned to produce either E- or Z-alkenes by modifying the solvent or adding specific ligands like dppe (1,2-bis(diphenylphosphino)ethane). rsc.org

Regioselectivity: With three alkyne groups and one alkene, regioselective transformations are essential to avoid unwanted side reactions.

Catalyst-Controlled Reactions: Gold-catalyzed reactions of enynones have demonstrated high regioselectivity, where different products can be obtained from the same substrate simply by changing the gold catalyst complex. dntb.gov.ua

Directed Coupling: In building the carbon skeleton, regioselectivity is key. For example, Pd-catalyzed coupling reactions are instrumental in selectively forming C-C bonds. nih.gov Copper hydride (CuH) catalysis has also been shown to enable the regioselective coupling of 1,3-enynes. beilstein-journals.org The functionalization of terminal polyynes can also proceed with high regioselectivity, as seen in the copper-catalyzed cycloaddition of azides, which occurs exclusively at the terminal alkyne moiety. acs.org

| Reaction Type | Catalyst/Reagent | Selectivity | Application Example | Reference(s) |

| Alkyne Semi-hydrogenation | CoI₂ / Zinc / Water-Methanol | Z-selective | Reduction of internal alkynes to Z-alkenes. | rsc.org |

| Alkyne Semi-hydrogenation | CoI₂ / Zinc / dppe | E-selective | Reduction of internal alkynes to E-alkenes. | rsc.org |

| Enynone Cycloaddition | [L3AuCl] | Regioselective ([3+2]) | Synthesis of oxabicyclic compounds from enynones. | dntb.gov.ua |

| Enynone Cycloaddition | [L2(CNCH₃)Au]SbF₆ | Regioselective ([4+2]) | Synthesis of naphthyl ketones from the same enynones. | dntb.gov.ua |

| Polyyne Functionalization | Copper(I) catalyst | Regioselective | Cycloaddition of benzyl (B1604629) azide (B81097) exclusively to the terminal alkyne of a polyyne chain. | acs.org |

Synthesis of Polyynal and Enynal Derivatives for Mechanistic Studies

To understand the structure-activity relationships, reaction mechanisms, and biological functions of this compound, chemists synthesize a variety of structural analogues. nih.govnih.gov This involves modifying the core structure through functional group interconversions or by altering the unsaturated backbone.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another to access different derivatives. lps.orgflashcards.worldic.ac.uk For enynal systems, several FGIs are particularly relevant for creating analogues for mechanistic studies.

Aldehyde to Carboxylic Acid: The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 2-Nonene-4,6,8-triynoic acid. nih.gov This transformation allows for the study of how the change from a neutral aldehyde to an acidic carboxyl group affects the molecule's properties.

Aldehyde to Alcohol: Reduction of the aldehyde using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) would yield the corresponding primary alcohol. msu.edu This removes the electrophilic carbonyl carbon and introduces a hydroxyl group.

Ester to Aldehyde: A common synthetic tactic involves carrying a functional group through a reaction sequence in a protected or precursor form. An ester can be selectively reduced to an aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures, a key step in many total syntheses. organicchemistrytutor.comvanderbilt.edu

| Transformation | Reagent(s) | Product Functional Group | Purpose | Reference(s) |

| Aldehyde → Carboxylic Acid | e.g., CrO₃, KMnO₄ | Carboxylic Acid | Creates an acidic analogue for study. | nih.gov |

| Aldehyde → Primary Alcohol | NaBH₄ or LiAlH₄ | Alcohol | Removes carbonyl, introduces H-bond donor. | lps.orgmsu.edu |

| Ester → Aldehyde | DIBAL-H (low temp.) | Aldehyde | Key synthetic step to unmask the aldehyde late-stage. | organicchemistrytutor.comvanderbilt.edu |

| Alcohol → Alkyl Halide | SOCl₂, PBr₃ | Halide | Creates an intermediate for substitution/coupling. | ub.edu |

Altering the unsaturated system of this compound provides direct insight into the role of the conjugated π-system.

Alkyne Modifications: The reactivity of the triple bonds can be harnessed to create diverse analogues. The terminal alkyne is particularly reactive and can undergo regioselective cycloaddition reactions with azides to form stable 1,2,3-triazoles, effectively capping the polyyne chain. acs.orgnih.gov Furthermore, selective semi-hydrogenation of one or more alkyne groups to an alkene can be achieved using catalysts like Lindlar's catalyst (for Z-alkenes) or dissolving metal reduction (for E-alkenes), systematically reducing the degree of unsaturation. rsc.org

Novel Synthetic Strategies for Constructing Conjugated Polyynes and Aldehyde Systems

The pursuit of longer and more complex polyynes has driven the development of innovative synthetic strategies that overcome the limitations of classical methods. researchgate.net

Alkyne Metathesis: This powerful reaction, analogous to olefin metathesis, allows for the scrambling of alkyne fragments. Molybdenum-based catalysts have been successfully employed in the metathesis of sterically hindered diynes to selectively form conjugated triynes and even longer polyynes, which is synthetically challenging using traditional methods. researchgate.net

Protective End-Cap Strategy: The instability of long polyynes is a major hurdle. A highly successful strategy involves using bulky end-groups, such as tri(isopropyl)silyl groups, to sterically shield the reactive polyyne chain. This allows for the synthesis of extremely long and previously inaccessible polyynes. wikipedia.org

Metal-Templated Synthesis: An unconventional approach uses metal complexes to template the formation of a polyyne. For example, platinum adducts with cis-C≡C-Pt-C≡C linkages can be constructed and then subjected to reductive elimination to release the novel conjugated polyyne chain. researchgate.netresearchgate.net

Conjugated Aldehyde Synthesis: Beyond standard alcohol oxidations, α,β-unsaturated aldehydes are efficiently formed via aldol (B89426) condensation reactions followed by dehydration. libretexts.org This method constructs the C-C bond and the conjugated system in one sequence. Additionally, the hydroformylation (or oxo process) of an appropriate diene-yne substrate could potentially offer a direct route to the enal structure by selectively adding a formyl group across one of the double bonds.

Mechanistic Investigations into the Chemical Reactivity of 2 Nonene 4,6,8 Triynal

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 2-Nonene-4,6,8-triynal is dichotomous, with distinct sites available for both electrophilic and nucleophilic attack. The aldehyde group, with its polarized carbonyl bond, serves as the primary electrophilic center. The electron-deficient carbonyl carbon is highly susceptible to attack by a wide range of nucleophiles, including organometallic reagents, amines, and hydrides, leading to the formation of secondary alcohols, imines, and primary alcohols, respectively.

Conversely, the electron-rich polyyne chain is the principal site for electrophilic attack. The high π-electron density of the conjugated triple bonds allows for reactions with electrophiles such as halogens and protic acids. Furthermore, the extended conjugation makes the molecule susceptible to 1,n-conjugate additions by soft nucleophiles, a reaction pathway common in extended π-systems.

| Functional Group | Reaction Type | Reactant Type | Expected Product Class |

|---|---|---|---|

| Aldehyde (C=O) | Nucleophilic Addition | Nucleophiles (e.g., Grignard reagents, organolithiums) | Secondary Alcohols |

| Alkene (C=C) | Electrophilic Addition | Electrophiles (e.g., HBr, Br₂) | Haloalkanes |

| Conjugate Addition (Michael) | Soft Nucleophiles (e.g., cuprates, thiols) | Saturated Aldehydes | |

| Polyyne (C≡C)n | Electrophilic Addition | Electrophiles (e.g., halogens) | Polyhalogenated Alkenes/Alkanes |

Cycloaddition Reactions and Pericyclic Processes

The conjugated system of this compound is well-suited for participation in cycloaddition reactions, which are powerful tools for the construction of cyclic molecules. sigmaaldrich.com

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring in a [4+2] cycloaddition process. sigmaaldrich.comyoutube.com The α,β-unsaturated aldehyde portion of this compound makes it an activated dienophile. The electron-withdrawing effect of the aldehyde group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C=C double bond, facilitating a reaction with an electron-rich diene. When reacting with a cyclic diene like cyclopentadiene, the formation of a bicyclic product is expected. youtube.com The stereochemical outcome of such reactions is typically governed by the "endo rule," which predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions. youtube.com

Beyond the Diels-Alder reaction, the double and triple bonds in this compound can engage in other modes of cycloaddition. nih.gov [2+2] cycloadditions, often initiated photochemically, can occur between one of the π-bonds of the polyyne and an external alkene to form a cyclobutene (B1205218) derivative. Similarly, reaction with a ketene (B1206846) could yield a β-lactone after a [2+2] cycloaddition with the aldehyde's carbonyl group. datapdf.com

[2+1] cycloadditions typically involve the reaction of a π-bond with a carbene or a related species. The addition of a carbene to one of the triple bonds in the polyyne chain would produce a highly strained cyclopropene (B1174273) derivative, which could serve as a reactive intermediate for further synthetic transformations. datapdf.com

Polymerization and Oligomerization Dynamics

The rigid, conjugated structure of polyynes makes them valuable precursors for creating highly ordered, carbon-rich polymers. wikipedia.org The polymerization of this compound can proceed through its polyyne segment, leading to materials with interesting electronic and optical properties.

The polymerization of terminal and internal alkynes can be controlled to produce polymers with specific arrangements of atoms (regiochemistry) and defined spatial orientations (stereochemistry). For a molecule like this compound, polymerization would likely proceed via a cyclopolymerization mechanism involving the conjugated triple bonds. Transition metal catalysts can coordinate to the alkyne units and insert into the carbon-carbon triple bonds. The regioselectivity of this insertion (α- vs. β-addition) determines the size of the resulting rings within the polymer backbone. researchgate.net High regioselectivity, often favoring α-insertion, leads to the formation of polymers with predominantly five-membered rings. researchgate.net

Furthermore, the stereochemistry of the polymer, specifically the configuration of the double bonds formed in the polymer backbone, can be controlled. Catalysts can direct the formation of all-trans or all-cis polyene structures, which significantly impacts the polymer's morphology and properties. researchgate.net

Achieving high levels of control in polyyne polymerization requires carefully designed catalyst systems. nih.gov Group 6 transition metal complexes, particularly those of molybdenum and tungsten, have proven effective for the regio- and stereoselective cyclopolymerization of α,ω-diynes. researchgate.netnih.gov Molybdenum-imidoalkylidene N-heterocyclic carbene (NHC) complexes are a prominent class of initiators that exhibit excellent activity and selectivity. researchgate.net The steric and electronic properties of the ligands attached to the metal center, such as the imido and NHC groups, are crucial in dictating the selectivity of the polymerization process.

| Catalyst System | Monomer Type | Observed Regioselectivity (α-insertion) | Observed Stereoselectivity |

|---|---|---|---|

| Mo-imidoalkylidene NHC complexes | 1,6-Heptadiynes | >96% | High (all-trans, syndioselective) |

| Mo-imidoalkylidene MAP complexes | 1,6-Heptadiynes | Poor (26-62%) | Low |

| Palladium/Nickel Catalysts | Olefins/Polar Monomers | Variable | Variable |

Data derived from studies on analogous diyne systems. researchgate.netresearchgate.net NHC = N-Heterocyclic Carbene, MAP = Monoaryloxide Monopyrrolide.

The selection of the catalyst allows for the synthesis of precision polymers where the primary structure is highly ordered. nih.gov This control is essential for tailoring the material properties for applications in fields such as molecular electronics and advanced materials.

Rearrangement Reactions Involving Enynes and Polyynes

The conjugated π-system of this compound is susceptible to a variety of pericyclic rearrangement reactions, which are concerted processes that occur through a cyclic transition state. These reactions are typically initiated by thermal or photochemical activation.

Electrocyclic Reactions: The enyne moiety of this compound can theoretically undergo electrocyclization. While the full polyyne chain complicates simple electrocyclic closure, the conjugated enyne portion could participate in such reactions under specific conditions. For instance, a hypothetical 4π electrocyclization of the cis-isomer of the double bond and the adjacent triple bond could lead to a cyclobutene derivative. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, predicting specific rotational motions of the terminal orbitals of the π-system depending on the stimulus (thermal or photochemical) and the number of π-electrons involved.

Sigmatropic Rearrangements: Sigmatropic rearrangements, involving the migration of a σ-bond across a π-system, are also plausible. Specifically, researchgate.netlongdom.org-hydrogen shifts could occur if the molecule can adopt a suitable conformation. In such a rearrangement, a hydrogen atom from the methyl group (C9) could migrate to the carbon of the aldehyde (C1), leading to a tautomeric allenic alcohol. The feasibility of such a shift depends on the energetic barrier to achieve the necessary cyclic transition state.

| Rearrangement Type | Potential Reacting System | Expected Product Type | Conditions |

| 4π Electrocyclization | cis-2-Nonene-4-yne moiety | Cyclobutene derivative | Photochemical |

| researchgate.netlongdom.org-Hydrogen Shift | Aldehyde and adjacent π-system | Allenic alcohol | Thermal |

Table 1: Potential Pericyclic Rearrangement Reactions of this compound.

Diels-Alder Reactions: The polyyne chain of this compound can act as a dienophile in Diels-Alder reactions. The triple bonds, being electron-rich, can react with dienes to form six-membered rings. The regioselectivity and stereoselectivity of such [4+2] cycloadditions would be influenced by the electronic nature of the diene and the steric hindrance around the polyyne chain.

Selective Reduction and Oxidation Reactions of Carbon-Carbon Multiple Bonds and Aldehyde Functionality

The presence of multiple reducible and oxidizable functional groups in this compound necessitates the use of chemoselective reagents to achieve specific transformations.

Selective Reduction:

The reduction of this compound presents a significant challenge in chemoselectivity due to the presence of an aldehyde, a double bond, and three triple bonds.

Reduction of the Aldehyde: The aldehyde group is generally more susceptible to reduction than the carbon-carbon multiple bonds. Reagents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) are known to selectively reduce aldehydes in the presence of alkenes and alkynes. This would yield the corresponding alcohol, 2-nonene-4,6,8-triyn-1-ol.

Reduction of the Carbon-Carbon Multiple Bonds: The triple bonds are more reactive towards catalytic hydrogenation than the double bond. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a classic example of a catalyst used for the stereoselective reduction of alkynes to cis-alkenes. Complete hydrogenation of all multiple bonds to a saturated aldehyde or alcohol would require more forcing conditions, such as using palladium on carbon (Pd/C) with a hydrogen atmosphere.

| Reagent/Catalyst | Target Functional Group | Expected Product |

| Sodium borohydride (NaBH₄) | Aldehyde | 2-Nonene-4,6,8-triyn-1-ol |

| Lindlar's Catalyst (H₂) | Triple bonds | 2,4,6,8-Nonatetraenal (cis isomers at new double bonds) |

| Palladium on Carbon (Pd/C, H₂) | All C-C multiple bonds and aldehyde | Nonan-1-ol |

Table 2: Predicted Outcomes of Selective Reduction Reactions on this compound.

Selective Oxidation:

The aldehyde group is the most readily oxidizable functionality in the molecule.

Oxidation of the Aldehyde: Mild oxidizing agents can selectively convert the aldehyde to a carboxylic acid without affecting the carbon-carbon multiple bonds. Common reagents for this transformation include silver oxide (Tollens' reagent) or buffered potassium permanganate (B83412) (KMnO₄). The product of such a reaction would be 2-nonene-4,6,8-triynoic acid.

Oxidation of the Carbon-Carbon Multiple Bonds: More aggressive oxidizing agents, such as ozone (O₃) followed by an oxidative workup, or hot, concentrated potassium permanganate, would lead to the cleavage of the carbon-carbon multiple bonds, resulting in a mixture of smaller carboxylic acids and potentially carbon dioxide. Epoxidation of the double bond could be achieved using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA), which would selectively react with the more nucleophilic double bond over the triple bonds.

| Reagent | Target Functional Group | Expected Product |

| Silver oxide (Ag₂O) | Aldehyde | 2-Nonene-4,6,8-triynoic acid |

| meta-Chloroperoxybenzoic acid (mCPBA) | Double bond | Epoxide at C2-C3 |

| Ozone (O₃), then H₂O₂ | All C-C multiple bonds | Mixture of carboxylic acids |

Table 3: Predicted Outcomes of Selective Oxidation Reactions on this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Nonene 4,6,8 Triynal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For a molecule with the complexity of 2-Nonene-4,6,8-triynal, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment.

While specific experimental spectra for this compound are not widely published, its spectral features can be reliably predicted based on its structure and data from analogous compounds.

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic, vinylic, and terminal acetylenic protons. The aldehydic proton (H1) would appear significantly downfield, typically in the δ 9.5-10.5 ppm range, as a doublet due to coupling with the adjacent vinylic proton (H2). The vinylic protons (H2 and H3) would resonate in the olefinic region (δ 5.5-7.5 ppm), exhibiting complex splitting patterns due to both geminal and vicinal coupling. The terminal acetylenic proton (H9) is anticipated to appear as a sharp singlet in the δ 2.0-3.0 ppm region.

The ¹³C NMR spectrum provides a map of the carbon skeleton. The aldehydic carbonyl carbon (C1) would be the most deshielded, appearing around δ 190-200 ppm. The sp² carbons of the double bond (C2 and C3) would resonate in the δ 100-150 ppm range. The six sp-hybridized carbons of the triyne chain (C4 through C9) are expected in the δ 60-90 ppm range, a characteristic region for alkyne carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and standard chemical shift ranges.

| Atom No. | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | -CHO | 9.5 - 10.5 | 190 - 200 |

| 2 | =CH- | 6.0 - 7.0 | 125 - 150 |

| 3 | =CH- | 5.5 - 6.5 | 100 - 120 |

| 4 | -C≡ | - | 70 - 90 |

| 5 | ≡C- | - | 60 - 80 |

| 6 | -C≡ | - | 60 - 80 |

| 7 | ≡C- | - | 60 - 80 |

| 8 | -C≡ | - | 70 - 90 |

| 9 | ≡C-H | 2.0 - 3.0 | 65 - 85 |

To confirm the predicted connectivity and resolve any ambiguities from 1D spectra, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A clear cross-peak between the aldehydic proton (H1) and the vinylic proton (H2), and another between H2 and H3, would confirm the enal fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal (H1, H2, H3, H9) to its corresponding carbon signal (C1, C2, C3, C9), confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule, as it shows correlations between protons and carbons over two to three bonds. Key expected correlations would include:

The aldehydic proton (H1) showing correlations to C2 and C3.

The vinylic proton H3 showing a correlation to the first alkyne carbon, C4, thus connecting the enal moiety to the polyyne chain.

The terminal alkyne proton (H9) showing correlations to C7 and C8, confirming the end of the chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy probes the functional groups within a molecule. For a molecule rich in unsaturated bonds like this compound, both Infrared (IR) and Raman spectroscopy provide complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy is most sensitive to polar bonds. The most prominent absorption bands would arise from the polar functional groups. Key expected frequencies include a strong C=O stretch for the aldehyde, a sharp C≡C stretch, and the terminal ≡C-H stretch. Studies on other long-chain polyynes confirm that the C-H bending mode is often the most intense feature. u-pec.fr

Raman Spectroscopy: Raman spectroscopy is sensitive to symmetric, polarizable bonds. It is therefore exceptionally well-suited for observing the C≡C and C=C bonds that form the conjugated backbone of the molecule. The collective stretching vibrations of the sp-hybridized carbon chain, known as the ECC mode, give rise to a very intense and characteristic band in the 1800–2300 cm⁻¹ region. beilstein-journals.orgpolimi.it

Table 2: Predicted Vibrational Frequencies for this compound Predicted data based on characteristic group frequencies and published data on polyynes. u-pec.frbeilstein-journals.orgpolimi.itrsc.org

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| ≡C-H | C-H Stretch | ~3330 | Medium-Sharp | Medium |

| C-H (Aldehyde) | C-H Stretch | 2850-2750 (doublet) | Medium | Weak |

| C≡C | C≡C Stretch (ECC Mode) | 2250 - 2050 (multiple bands) | Medium-Weak | Very Strong |

| C=O | C=O Stretch | ~1680 | Strong | Medium |

| C=C | C=C Stretch | ~1620 | Medium | Strong |

| ≡C-H | C-H Bend | ~630 | Strong | Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

HRMS is used to determine the exact molecular mass of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₉H₄O), the calculated monoisotopic mass is 128.02621 Da. rsc.org An HRMS measurement confirming this value would provide definitive evidence for the molecular formula.

Tandem mass spectrometry (MS/MS) experiments would reveal the molecule's fragmentation pattern, offering further structural proof. The energetically unstable molecular ion (M⁺˙) would break apart in predictable ways. libretexts.orgwikipedia.org A plausible fragmentation pathway would involve the initial loss of the carbonyl group as a neutral carbon monoxide (CO) radical, a common fragmentation for aldehydes. Subsequent cleavages would likely occur along the polyyne chain.

Table 3: Predicted HRMS Fragments for this compound Predicted data based on the structure and general principles of mass fragmentation. libretexts.org

| Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |

| [M]⁺˙ | [C₉H₄O]⁺˙ | 128.0262 | Molecular Ion |

| [M-CO]⁺˙ | [C₈H₄]⁺˙ | 100.0313 | Loss of carbon monoxide |

| [M-CHO]⁺ | [C₈H₃]⁺ | 99.0231 | Loss of formyl radical |

| [C₆H]⁺ | [C₆H]⁺ | 73.0078 | Cleavage of the polyyne chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The extensive network of alternating single, double, and triple bonds in this compound constitutes a large chromophore, which is expected to absorb light strongly in the UV and possibly the visible region.

Experimental data confirms this, showing a complex spectrum with multiple absorption maxima. The presence of numerous conjugated π-bonds lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of absorption to longer wavelengths compared to less conjugated systems. msu.edu The observed fine structure is typical for rigid, polyunsaturated molecules.

Table 4: Reported UV-Vis Absorption Maxima for this compound in Ethanol (B145695). u-pec.fr

| λₘₐₓ (nm) | Note |

| 210.5 | - |

| 220 | Shoulder (sh) |

| 228 | - |

| 240 | - |

| 257 | - |

| 271 | - |

| 287 | - |

| 306 | - |

| 327 | - |

Advanced Techniques in Solid-State Characterization (e.g., X-ray Diffraction of Crystalline Derivatives)

The ultimate confirmation of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry, is provided by single-crystal X-ray diffraction. As this compound is likely a liquid or an unstable solid at room temperature, this analysis would necessitate the synthesis of a stable, crystalline derivative.

To date, no crystal structure for this compound or its derivatives has been deposited in the Cambridge Structural Database. If a suitable crystal were obtained, for example, by forming a 2,4-dinitrophenylhydrazone derivative of the aldehyde, X-ray diffraction would provide incontrovertible proof of the entire molecular architecture. This would definitively establish the stereochemistry of the C2=C3 double bond as either E (trans) or Z (cis) and provide precise measurements of the bond alternation along the polyyne chain.

Theoretical and Computational Chemistry Applied to 2 Nonene 4,6,8 Triynal

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic structure and energetics of 2-Nonene-4,6,8-triynal would be investigated using quantum chemical methods to understand its stability, reactivity, and molecular orbital landscape. Density Functional Theory (DFT) is a common method for such studies, often employing functionals like B3LYP or CAM-B3LYP with various basis sets (e.g., cc-pVTZ) to achieve a balance between computational cost and accuracy. rsc.org

Key properties calculated would include:

Total Energy and Heat of Formation: To determine the thermodynamic stability of the molecule.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's electronic transitions and kinetic stability. For polyynes, this gap generally decreases as the chain length increases. psu.edu

Ionization Potential and Electron Affinity: These are fundamental energetic properties that can be calculated from the total energies of the neutral, cationic, and anionic species. rsc.org

Bond Length Alternation (BLA): In polyynes, the difference in length between the alternating single and triple carbon-carbon bonds is a key structural parameter related to the extent of electron delocalization. psu.eduresearchgate.net

These calculations would provide a foundational understanding of the molecule's electronic character, which is dominated by its highly conjugated π-system spanning the ene-triyne chain and the aldehyde functional group.

Table 1: Representative DFT Functionals for Polyyne Analysis

| Functional | Type | Common Application |

| B3LYP | Hybrid | General purpose for geometries and energetics. rsc.org |

| CAM-B3LYP | Long-range Corrected Hybrid | Improved accuracy for excitation energies and long-range interactions. psu.edu |

| PBE0 | Hybrid | Often used for electronic and vibrational properties. aps.org |

| M06-2X | Hybrid Meta-GGA | Good for main-group thermochemistry and noncovalent interactions. researchgate.net |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction pathways without the need for physical experimentation. For This compound , simulations could explore various reactions, such as nucleophilic additions to the aldehyde or cycloadditions across the polyyne chain.

The process involves:

Mapping the Potential Energy Surface (PES): Calculations are performed to identify the geometries and energies of reactants, products, intermediates, and, crucially, transition states.

Transition State (TS) Search: Algorithms are used to locate the saddle point on the PES that connects reactants to products. This TS structure is characterized by having exactly one imaginary vibrational frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the vibrational mode of the imaginary frequency from the transition state down the energy surface confirms that the located TS correctly connects the desired reactants and products.

Activation Energy Barrier Calculation: The energy difference between the transition state and the reactants determines the activation barrier, which is a key factor in reaction kinetics. rsc.org

For example, studies on the hydration of acetylene (B1199291) catalyzed by metal complexes have used DFT to model the coordination of the substrate and subsequent nucleophilic attack, mapping out the entire catalytic cycle and identifying the rate-determining steps. nih.gov Similar approaches could be applied to understand the reactivity of the acetylenic bonds in This compound . researchgate.netacs.org

Spectroscopic Property Prediction and Validation against Experimental Data

Quantum chemistry can predict various types of spectra, which can then be compared with experimental data for structure validation.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum. unimi.itnih.gov For polyynes, the main absorption bands are due to π → π* transitions, and their wavelengths are highly sensitive to the length of the conjugated chain. researchgate.netpolimi.it Experimental data for This compound shows absorption maxima at 210.5, 228, 240, 257, 271, 287, 306, and 327 nm (in EtOH), providing a benchmark for theoretical validation. lipidbank.jp TD-DFT calculations on similar polyynes have shown good agreement with experimental spectra, often requiring a systematic shift to perfectly match the data. polimi.it

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts. youtube.com By calculating the magnetic shielding tensors for each nucleus and subtracting them from the shielding tensor of a reference compound (e.g., tetramethylsilane, TMS), a predicted NMR spectrum can be generated. rsc.orgnih.gov This is invaluable for assigning peaks in experimental spectra and confirming the molecular structure.

Table 2: Experimental vs. Theoretical Spectroscopy

| Spectroscopic Technique | Computational Method | Key Information Provided |

| UV-Visible Spectroscopy | TD-DFT | Electronic transition energies (λmax), oscillator strengths. scispace.com |

| NMR Spectroscopy | DFT-GIAO | Isotropic chemical shifts (δ) for ¹H, ¹³C. mestrelab.com |

| Infrared (IR) Spectroscopy | DFT (Frequency Analysis) | Vibrational frequencies, corresponding to functional groups. |

| Raman Spectroscopy | DFT (Frequency Analysis) | Complementary vibrational modes, especially for symmetric bonds. aps.org |

Conformation and Conformational Dynamics via Molecular Modeling

While the polyyne chain of This compound is largely rigid and linear, rotation can occur around the single bonds, particularly the C3-C4 bond. Molecular modeling techniques can be used to explore the conformational landscape.

Conformational Search: By systematically rotating rotatable bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped. This helps identify the lowest-energy (most stable) conformations. For unsaturated aldehydes, s-trans and s-cis conformations regarding the C=C and C=O bonds are typically considered. imperial.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. nih.gov This provides insight into the dynamic behavior of the molecule, including the flexibility of the alkyl part of the nonene chain and the vibrational motions of the entire structure. It can reveal how the molecule explores different conformational states at a given temperature. nih.gov

Computational Design of Functional Derivatives and Analogues for Targeted Research

Computational methods allow for the in silico design of new molecules with desired properties before any synthetic work is undertaken. Starting with the This compound scaffold, derivatives could be designed to tune its characteristics.

Modifying Electronic Properties: The effect of adding electron-donating or electron-withdrawing substituents at various positions can be systematically studied. For example, substituting the aldehyde hydrogen or hydrogens on the double bond would alter the HOMO-LUMO gap, which in turn affects the molecule's color (UV-Vis absorption) and reactivity. nih.govacs.org

Enhancing Stability or Solubility: Bulky terminal groups can be added computationally to the end of the polyyne chain to investigate their potential to sterically protect the reactive chain from degradation or polymerization, a known strategy for stabilizing long polyynes. researchgate.net

Designing for Specific Applications: If the goal is to create a molecular wire, modifications to the end groups could be designed to facilitate binding to metal surfaces. If the target is a new chromophore, substituents can be chosen to shift the absorption spectrum to a desired wavelength. researchgate.netacs.org These computational experiments help prioritize synthetic targets and accelerate the discovery of new functional materials.

Environmental Transformation and Fate Mechanisms of 2 Nonene 4,6,8 Triynal

Abiotic Degradation Pathways in Various Environmental Compartments (e.g., photolysis, hydrolysis, oxidation)

Abiotic degradation, occurring without the involvement of biological organisms, is a significant factor in the environmental persistence of reactive molecules like 2-Nonene-4,6,8-triynal. The primary pathways for its abiotic breakdown are expected to be photolysis, hydrolysis, and oxidation.

Photolysis: The conjugated system of double and triple bonds in this compound suggests a high potential for photolytic degradation. Polyacetylenes are known to be susceptible to photodecomposition when exposed to ultraviolet (UV) light. aau.dk This process involves the absorption of light energy, which can lead to the breaking of chemical bonds and the formation of new, often less complex, compounds. The presence of bulky end-groups can sometimes stabilize polyynes, but the relatively small size of this compound may not offer significant protection. wikipedia.org The aldehyde functional group can also participate in photochemical reactions.

Oxidation: The numerous unsaturated bonds in this compound make it highly susceptible to oxidation. researchgate.net In the atmosphere, it can react with oxidizing agents such as ozone and hydroxyl radicals. The reaction with ozone can lead to the cleavage of the double and triple bonds, forming smaller, more oxygenated products. polimi.it In soil and aquatic environments, oxidation can be mediated by metal oxides or other oxidizing species present. The polyacetylene chain is prone to oxidative degradation, which is a significant factor limiting the stability of these compounds. wikipedia.org

| Degradation Pathway | Environmental Compartment | Key Reactants/Conditions | Anticipated Products |

| Photolysis | Atmosphere, Surface Water | UV radiation | Smaller, fragmented molecules |

| Hydrolysis | Water, Soil | Water, pH (acid/base catalysis) | Hydrated aldehydes, potential cleavage products |

| Oxidation | Atmosphere, Water, Soil | Ozone, hydroxyl radicals, oxygen, metal oxides | Carbonyls, carboxylic acids, smaller oxidized fragments |

Biotic Transformation Mechanisms by Microorganisms (e.g., biodegradation, biotransformation pathways)

The biotransformation of this compound by microorganisms is a crucial pathway for its removal from the environment. Bacteria and fungi possess a wide array of enzymes that can break down complex organic molecules.

Biodegradation: The biodegradation of unsaturated aldehydes and polyacetylenes has been documented. Bacteria can metabolize both saturated and unsaturated hydrocarbons, including aldehydes. nih.gov The initial steps in the aerobic degradation of such compounds often involve the oxidation of the aldehyde group to a carboxylic acid, followed by further breakdown of the carbon chain. frontiersin.orgresearchgate.net For instance, the biodegradation of some plastic polymers is initiated by the oxidation of C-C bonds to form alcohols, which are then oxidized to aldehydes and subsequently to carboxylic acids that can enter central metabolic pathways like the β-oxidation cycle. frontiersin.orgmdpi.com

Biotransformation Pathways: Microorganisms can employ various catabolic pathways for the degradation of organic pollutants. nih.gov For a compound like this compound, it is likely that a consortium of soil microorganisms would be involved in its complete mineralization. frontiersin.org Some microorganisms are known to transform natural products through processes like hydroxylation, which could be a potential initial step in the breakdown of the polyyne chain. mdpi.comresearchgate.net The presence of the aldehyde group may also influence its microbial uptake and transformation.

| Microbial Process | Key Enzymes/Pathways | Potential Transformation Products | Relevant Microorganisms |

| Aerobic Biodegradation | Aldehyde dehydrogenases, monooxygenases, dioxygenases | Carboxylic acids, hydroxylated intermediates, CO2 | Pseudomonas, Comamonas, Burkholderia, Xanthomonas nih.gov |

| Fungal Biotransformation | Laccases, peroxidases | Oxidized and cleaved products | Various soil fungi |

| Anaerobic Biodegradation | Reductases, hydrolases | Reduced intermediates, fatty acids | Clostridia, other anaerobic bacteria |

Sorption and Transport Phenomena in Aquatic and Terrestrial Environments

The movement and distribution of this compound in the environment are controlled by its sorption to soil and sediment particles and its transport in water and air.

Sorption: The sorption of organic compounds to soil is largely influenced by their hydrophobicity and the organic matter content of the soil. nih.govresearchgate.net As a relatively nonpolar molecule, this compound is expected to exhibit some degree of sorption to soil organic matter. acs.org The affinity of organic compounds for soil generally increases in the order: hydrocarbons < ethers < ketones < aldehydes < alcohols < acids. carnegiescience.edu This suggests that while it will sorb, it may be less strongly bound than more polar compounds. The presence of multiple unsaturated bonds might also lead to specific interactions with soil mineral surfaces, although partitioning into organic matter is likely the dominant sorption mechanism. nih.gov

Transport: Due to its potential for volatilization, this compound may be transported in the gas phase in the unsaturated zone of the soil. usgs.gov In aquatic systems, its transport will be governed by its solubility in water and its tendency to sorb to suspended particles and sediments. researchgate.net Compounds with lower water solubility and higher sorption potential will be less mobile in aquatic environments. The transport of volatile organic compounds in the unsaturated zone is a complex process influenced by diffusion, advection with water flow, and partitioning between the solid, liquid, and gas phases. usgs.govusgs.gov

| Environmental Compartment | Dominant Process | Controlling Factors | Expected Outcome |

| Soil (Terrestrial) | Sorption | Soil organic matter content, clay content, soil moisture | Partial retention in the soil matrix, reducing leaching |

| Leaching | Water infiltration rate, sorption coefficient | Potential for downward movement to groundwater | |

| Volatilization | Vapor pressure, soil temperature, soil porosity | Movement into the atmosphere from the soil surface | |

| Water (Aquatic) | Adsorption to sediment | Organic carbon content of sediment, particle size | Accumulation in bottom sediments |

| Dissolution and transport | Water solubility, water flow velocity | Movement with water currents |

Emerging Research Directions and Future Perspectives on 2 Nonene 4,6,8 Triynal Chemistry

Development of Novel Materials Utilizing Polyynal Scaffolds

The unique linear, rigid structure and electronic properties of polyynes, including 2-Nonene-4,6,8-triynal, make them exceptional candidates for the development of novel polymeric materials. The conjugated system of alternating single and triple bonds can facilitate electron delocalization, leading to materials with interesting optical and electronic functionalities. rsc.orgnobelprize.org

The aldehyde group in this compound offers a reactive handle for polymerization. This can be exploited to create poly(polyynal)s, where the polyyne backbone is decorated with pendant aldehyde functionalities. These polymers could exhibit unique properties stemming from both the conjugated backbone and the reactive side groups. For instance, the aldehyde groups could be used for post-polymerization modifications, allowing for the fine-tuning of the material's properties, such as solubility, processability, and functionality.

Research into substituted polyacetylenes has shown that the choice of side groups can dramatically influence the properties of the resulting polymer. researchgate.netacademiaromana-is.ro By analogy, polymers derived from this compound could be designed to have specific characteristics. For example, the introduction of bulky side groups could prevent cross-linking and improve the stability of the polyyne chain, a significant challenge in polyyne chemistry. wikipedia.org

The potential applications for such polyynal-based materials are vast. Their conductivity could be harnessed in the development of organic semiconductors, components for light-emitting diodes (LEDs), and sensors. nobelprize.orgscribd.com The inherent biodegradability of some polymer backbones, when combined with the unique electronic properties of polyynes, could lead to the creation of advanced, environmentally friendly materials. researchgate.netekb.eg

Table 1: Potential Properties of Poly(this compound) and Related Polyynal Polymers

| Property | Potential Characteristic | Rationale |

| Electrical Conductivity | Tunable, from insulating to semi-conducting | Dependent on doping and the extent of conjugation in the polymer backbone. nobelprize.org |

| Optical Properties | Non-linear optical behavior, potential for electroluminescence | Arises from the highly conjugated electron system of the polyyne chain. rsc.org |

| Thermal Stability | Potentially limited, requires stabilization | Polyynes are inherently unstable; bulky side groups or encapsulation can improve stability. wikipedia.org |

| Processability | Variable, can be improved by functionalization | The aldehyde group allows for modifications to enhance solubility in common solvents. |

| Biocompatibility | To be determined | The biological properties of the monomer would influence the biocompatibility of the polymer. |

Integration into Supramolecular Assemblies and Nanostructures

The self-assembly of molecules into well-defined supramolecular structures is a powerful bottom-up approach for creating complex and functional nanosystems. rsc.org The linear, rigid nature of this compound, combined with its functional aldehyde group, makes it an excellent building block for supramolecular chemistry.

Functionalized polyynes have been shown to self-assemble into a variety of nanostructures, including rods, wires, and helical structures. wikipedia.orgnih.gov The driving forces for this assembly can include π-π stacking interactions between the conjugated backbones, as well as specific interactions involving the functional end groups. In the case of this compound, the aldehyde group can participate in hydrogen bonding or be chemically modified to introduce other interacting moieties.

One promising strategy for stabilizing the reactive polyyne core is through encapsulation within larger host molecules, such as cyclodextrins or calixarenes, to form rotaxanes or other inclusion complexes. rsc.orgspringernature.com This approach can prevent the cross-linking reactions that often lead to the degradation of polyynes.

The development of hierarchically structured materials, where organization exists on multiple length scales, is a key goal in materials science. The self-assembly of this compound or its derivatives could be the first step in creating such complex architectures. For example, self-assembled polyynal fibers could be used as templates for the growth of other materials, leading to hybrid nanostructures with combined functionalities. nih.gov

Table 2: Potential Supramolecular Assemblies of this compound

| Assembly Type | Driving Forces | Potential Applications |

| Nanowires/Nanorods | π-π stacking, van der Waals forces | Molecular electronics, sensors |

| Helical Structures | Chiral modifications, intermolecular interactions | Chiral recognition, catalysis |

| Inclusion Complexes (e.g., Rotaxanes) | Host-guest interactions | Stabilization of the polyyne chain, molecular switches |

| Langmuir-Blodgett Films | Amphiphilic modifications, surface pressure | Thin-film devices, sensors |

Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of polyynes has traditionally relied on coupling reactions that can involve harsh reagents and produce significant waste. nih.gov There is a growing need for greener synthetic routes to compounds like this compound.

Recent advances in catalysis offer promising avenues for the green synthesis of enynals and polyynes. The use of earth-abundant metal catalysts, such as copper and iron, can replace more toxic and expensive heavy metals. researchgate.netrsc.org Furthermore, performing reactions in environmentally friendly solvents, such as water or ionic liquids, can significantly reduce the environmental impact of the synthesis. rsc.org

Biocatalysis, the use of enzymes to perform chemical transformations, represents a particularly attractive green chemistry approach. nih.gov While the direct enzymatic synthesis of this compound has not been reported, the discovery of polyyne biosynthesis pathways in bacteria opens the door to future biocatalytic production methods. researchgate.netnih.gov Harnessing these natural synthetic machines could provide a highly efficient and sustainable source of this and other polyyne compounds.

Another green approach is the use of energy-efficient reaction conditions, such as microwave or ultrasonic irradiation, which can often reduce reaction times and improve yields. mdpi.com The development of one-pot or domino reactions, where multiple synthetic steps are performed in a single reaction vessel, can also contribute to a greener process by minimizing purification steps and solvent usage. researchgate.net

Advanced Applications in Chemical Biology (Mechanistic Focus)

Naturally occurring polyynes exhibit a wide range of biological activities, and understanding the molecular mechanisms behind these effects is a key area of research. academie-sciences.fr The conjugated system of this compound, coupled with its reactive aldehyde group, suggests that it could interact with biological macromolecules in specific ways.

A potential mechanism of action for polyynals is the inhibition of enzymes. numberanalytics.com The electrophilic nature of the conjugated system and the aldehyde group could make this compound a target for nucleophilic residues in the active sites of enzymes, leading to covalent modification and irreversible inhibition. For example, bacterial polyynes have been shown to inhibit fungal acetyl-CoA acetyltransferase through covalent modification. researchgate.net

The linear, rigid structure of this compound could also allow it to intercalate into DNA or interact with specific protein binding pockets. By attaching fluorescent tags or other reporter groups, derivatives of this molecule could be used as chemical probes to study biological processes.

A mechanistic focus in this area would involve identifying the specific molecular targets of this compound and elucidating the precise chemical interactions that lead to its biological effects. This could involve a combination of techniques, including proteomics to identify protein targets, molecular modeling to simulate binding interactions, and detailed kinetic studies to understand the mechanism of enzyme inhibition. numberanalytics.com

Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of this compound can only be realized through a multidisciplinary research approach that integrates expertise from chemistry, biology, and materials science. academiaromana-is.roscribd.com

Chemists are needed to develop efficient and scalable syntheses of this compound and its derivatives, as well as to design and create novel polymers and supramolecular assemblies based on this scaffold. nih.govthieme-connect.de

Biologists can investigate the interactions of these new materials and molecules with living systems, from the cellular to the organismal level. This includes studying their biocompatibility, biodegradability, and potential therapeutic or diagnostic applications. academie-sciences.frresearchgate.net

Materials scientists can characterize the physical and chemical properties of the resulting materials, such as their mechanical strength, conductivity, and optical properties, and explore their use in a variety of applications, from electronics to biomedical devices. researchgate.netnih.gov

The synergy between these disciplines will be crucial for translating the fundamental chemical properties of this compound into tangible technological and biomedical advances. For example, the development of a biocompatible and conductive polyynal-based polymer could lead to new types of implantable biosensors or scaffolds for tissue engineering.

Q & A

Q. How to ensure reproducibility when publishing synthetic protocols for this compound?

- Methodological Answer : Adhere to COPE guidelines. Detail reaction conditions (temperature, pressure, stirring rate), batch numbers of reagents, and equipment models. Use SI units and avoid ambiguous terms (e.g., "stir vigorously"). Share step-by-step videos or electronic lab notebooks (ELNs) as supplementary data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.